3-methyl-1-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetyl]urea
CAS No.: 1105214-02-5
Cat. No.: VC11809823
Molecular Formula: C13H14N4O4
Molecular Weight: 290.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105214-02-5 |
|---|---|
| Molecular Formula | C13H14N4O4 |
| Molecular Weight | 290.27 g/mol |
| IUPAC Name | N-(methylcarbamoyl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide |
| Standard InChI | InChI=1S/C13H14N4O4/c1-8-4-3-5-17-11(19)6-10(16-12(8)17)21-7-9(18)15-13(20)14-2/h3-6H,7H2,1-2H3,(H2,14,15,18,20) |
| Standard InChI Key | DJGLYYFGYGGXDP-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC(=O)NC |
| Canonical SMILES | CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC(=O)NC |
Introduction
Key Features:
-
Urea Group: Known for its role in medicinal chemistry as a scaffold for enzyme inhibitors.
-
Pyrido[1,2-a]pyrimidinone Core: A bicyclic system that often contributes to pharmacological properties such as anti-inflammatory or anticancer activities.
Potential Applications
Given the structural components:
-
Medicinal Chemistry: Compounds with urea and pyrimidinone groups are frequently explored as enzyme inhibitors (e.g., kinase inhibitors, urease inhibitors) or antiproliferative agents.
-
Biological Activity Prediction: The compound could be evaluated for activities such as:
-
Anti-inflammatory properties
-
Anticancer potential
-
Enzyme inhibition (e.g., urease or lipoxygenase)
-
Synthesis Pathway
While no direct synthesis method is provided in the results, similar compounds are often synthesized through:
-
Stepwise Coupling: Combining a urea derivative with an acylating agent containing the pyrido[1,2-a]pyrimidinone moiety.
-
Catalysis: Using bases or acids to facilitate coupling reactions.
Analytical Characterization
To confirm the identity and purity of the compound, standard analytical techniques would be employed:
-
NMR Spectroscopy (¹H and ¹³C): To determine molecular structure.
-
Mass Spectrometry (MS): For molecular weight confirmation.
-
Infrared Spectroscopy (IR): To identify functional groups.
Biological Evaluation
To explore its potential applications:
-
In Vitro Studies: Testing against cancer cell lines or enzymes like urease to assess inhibitory activity.
-
Molecular Docking: Computational studies to predict binding affinity with target proteins.
Data Table Example
| Property | Description |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄O₄ |
| Molecular Weight | ~278 g/mol |
| Key Functional Groups | Urea, Pyrido[1,2-a]pyrimidinone |
| Potential Applications | Enzyme inhibition, anticancer activity |
| Analytical Techniques Needed | NMR, MS, IR |
If you have access to specific data about this compound or require assistance with related topics, please provide additional details for further analysis!
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume